![molecular formula C15H10BrFN2O3S B3020544 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate CAS No. 1396759-76-4](/img/structure/B3020544.png)
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate is a complex organic compound that features a unique combination of fluorobenzo[d]thiazole and bromofuran carboxylate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the azetidin-3-yl intermediate, which is then coupled with the 5-bromofuran-2-carboxylate moiety under specific reaction conditions. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
化学反应分析
Types of Reactions
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Sodium azide in DMF or potassium cyanide in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The azetidin-3-yl group can enhance the compound’s binding affinity and specificity, while the bromofuran-2-carboxylate moiety may contribute to its overall stability and bioavailability.
相似化合物的比较
Similar Compounds
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but lacks the bromofuran-2-carboxylate moiety.
5-Bromofuran-2-carboxylic acid: Contains the bromofuran moiety but lacks the azetidin-3-yl and fluorobenzo[d]thiazole groups.
6-Fluorobenzo[d]thiazole: Contains the fluorobenzo[d]thiazole moiety but lacks the azetidin-3-yl and bromofuran-2-carboxylate groups.
Uniqueness
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3S/c16-13-4-3-11(22-13)14(20)21-9-6-19(7-9)15-18-10-2-1-8(17)5-12(10)23-15/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWFGLOJNDISRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
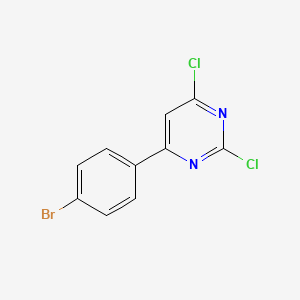
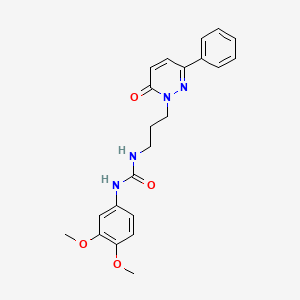
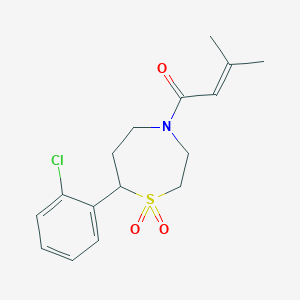
![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B3020469.png)
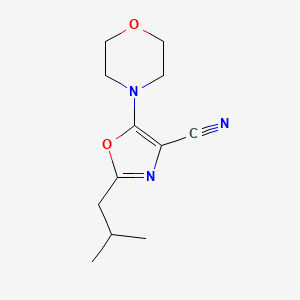
![{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B3020473.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3020474.png)

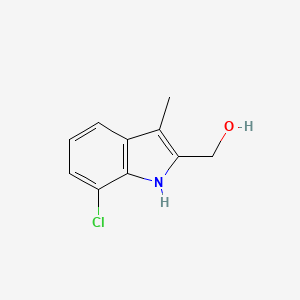
![Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3020479.png)
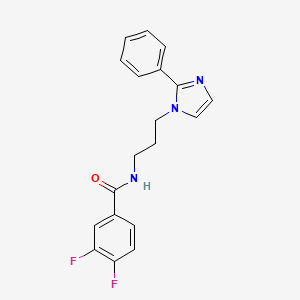

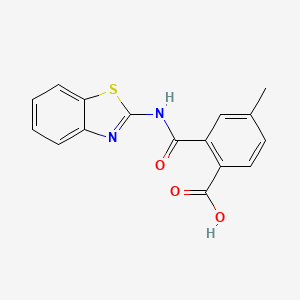
![1-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-N-methylcyclobutanecarboxamide](/img/structure/B3020484.png)
